N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methylbenzamide
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Overview
Description
N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methylbenzamide is a synthetic organic compound that belongs to the class of oxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methylbenzamide typically involves the formation of the oxazole ring followed by the introduction of the fluorophenyl and methylbenzamide groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluoroaniline with glyoxal in the presence of an acid catalyst can yield the desired oxazole intermediate . This intermediate can then be further reacted with 3-methylbenzoyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce hydroxylated or aminated derivatives.
Scientific Research Applications
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may act as an inhibitor of tyrosine kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methylbenzamide and exhibits similar biological activities.
1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one: Another structurally related compound with potential antimicrobial and anticancer properties.
Uniqueness
This compound stands out due to its unique oxazole ring structure combined with the fluorophenyl and methylbenzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H13FN2O2 |
---|---|
Molecular Weight |
296.29 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methylbenzamide |
InChI |
InChI=1S/C17H13FN2O2/c1-11-3-2-4-13(9-11)17(21)19-16-10-15(20-22-16)12-5-7-14(18)8-6-12/h2-10H,1H3,(H,19,21) |
InChI Key |
VFSJNIRBMAHDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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